

UPLC-MS/MS method for quantification of Sofosbuvir impurities in plasma

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity H

Cat. No.: B1150397

[Get Quote](#)

An Application Note and Protocol for the UPLC-MS/MS Quantification of Sofosbuvir and its Impurities in Human Plasma.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Sofosbuvir and its primary degradation impurities in human plasma. Sofosbuvir is a direct-acting antiviral agent crucial for the treatment of Hepatitis C.[1][2] Monitoring the levels of the parent drug and its impurities is essential for ensuring safety and efficacy during drug development and therapeutic drug monitoring. This method employs a straightforward protein precipitation technique for sample preparation and offers a rapid analysis time, making it suitable for high-throughput applications. The protocol includes detailed steps for sample preparation, instrument setup, and method validation parameters based on established guidelines.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1][3] As a prodrug, it undergoes metabolic activation in the liver to form the active triphosphate metabolite.[2] During

manufacturing, storage, or metabolism, various impurities can arise. These impurities, including degradation products from hydrolysis or oxidation, must be monitored and quantified to ensure the safety and stability of the drug product.[3] Forced degradation studies show that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of several key impurities.[2][4][5][6]

This application note details a robust UPLC-MS/MS method for quantifying Sofosbuvir and its major degradation products in plasma, providing a critical tool for pharmacokinetic and stability studies.

Experimental Protocols

Materials and Reagents

- Sofosbuvir reference standard
- Sofosbuvir impurity reference standards (e.g., acid and base hydrolysis products)
- Sofosbuvir-d6 or other suitable deuterated internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm)
- Control human plasma (K2-EDTA)

Instrumentation

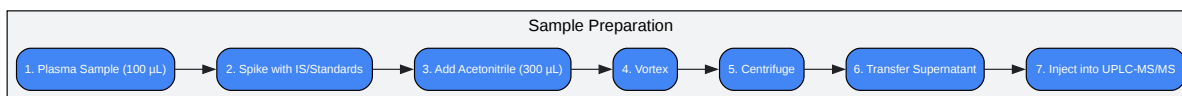
- UPLC System: Waters Acquity UPLC or equivalent system equipped with a binary solvent manager and sample manager.
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQD) with an electrospray ionization (ESI) source.[7][8]
- Analytical Column: Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm, or equivalent.[7][9]

Preparation of Solutions

- Stock Solutions: Prepare individual stock solutions of Sofosbuvir, its impurities, and the internal standard (IS) at a concentration of 1 mg/mL in methanol.
- Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) spiking solutions.
- Mobile Phase A: 0.1% Formic acid in water.[\[7\]](#)
- Mobile Phase B: Acetonitrile.[\[7\]](#)

Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for standards, QCs, and unknown samples.
- Pipette 100 µL of plasma into the appropriate tubes.
- Spike with 10 µL of the appropriate standard/QC working solution (or blank diluent for unknown samples).
- Add 10 µL of the internal standard working solution to all tubes.
- Vortex briefly to mix.
- Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[\[7\]](#)
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.[\[10\]](#)
- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject 2-5 µL of the supernatant into the UPLC-MS/MS system.[\[10\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: Plasma sample preparation workflow.

UPLC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: UPLC Conditions

| Parameter | Value |
|------------------|--|
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[7][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.35 - 0.40 mL/min[8][9] |
| Gradient | Isocratic or Gradient (e.g., 5-95% B over 1.5 min) |
| Column Temp. | 40 °C |
| Injection Volume | 2-5 µL |

| Run Time | 1.5 - 2.0 minutes[7][8] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |
|-------------------|--|
| Ionization Mode | Electrospray Ionization (ESI), Positive [7] |
| Scan Type | Multiple Reaction Monitoring (MRM) [8] |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 - 400 °C |
| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow| 600 L/hr |

Table 3: MRM Transitions for Sofosbuvir and Potential Impurities

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|------------------------------|---------------------|-------------------|
| Sofosbuvir | 530.1 | 243.1 |
| Sofosbuvir-d6 (IS) | 536.1 | 249.1 |
| Acid Degradant (DP I) | 417.0 | 126.0 |
| Base Degradant (DP II) | 454.1 | 243.1 |
| Oxidative Degradant (DP III) | 546.1 | 243.1 |

Note: The m/z values for impurities are based on forced degradation studies and may need to be confirmed with reference standards.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[\[7\]](#)[\[12\]](#)
Key validation parameters are summarized below.

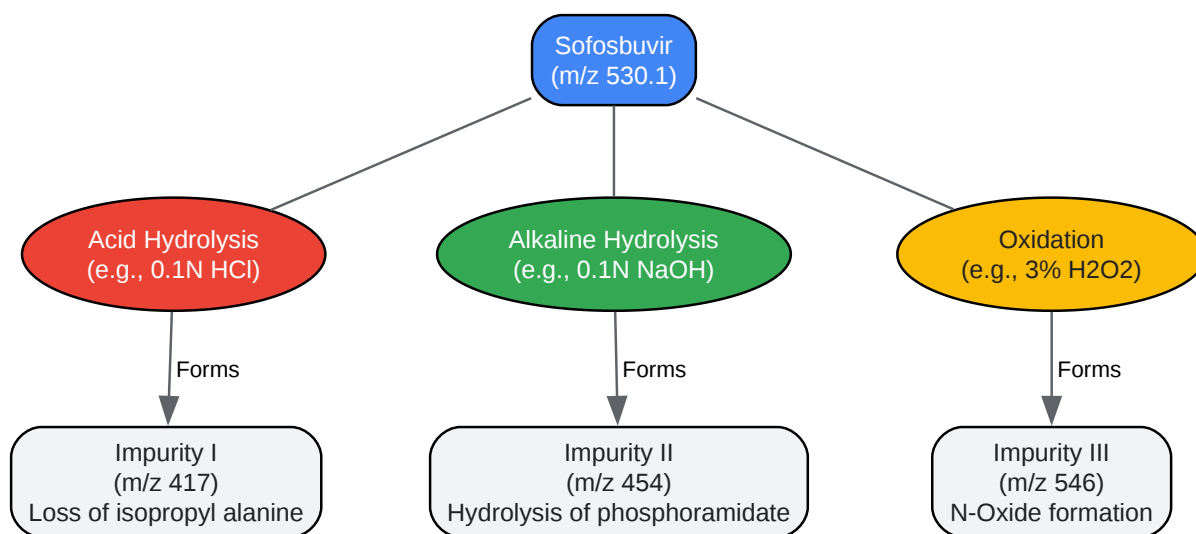
Table 4: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |
|--------------------------------------|--|--|
| Linearity (r^2) | ≥ 0.99 [11] | > 0.995 |
| Calibration Range | - | 0.25 - 3500 ng/mL for Sofosbuvir [7] [8] |
| Lower Limit of Quantification (LLOQ) | S/N > 10 , Accuracy $\pm 20\%$, Precision $\leq 20\%$ [12] | 0.25 ng/mL [7] [8] |
| Accuracy (% Bias) | Within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ) [12] [13] | -5% to +5% |
| Precision (% CV) | $\leq 15\%$ ($\leq 20\%$ at LLOQ) [12] [13] | $< 10\%$ |
| Matrix Effect | IS-normalized factor CV $\leq 15\%$ | Within acceptable limits |
| Recovery | Consistent and reproducible | $> 85\%$ |

| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within $\pm 15\%$ [\[13\]](#)[\[14\]](#) | Stable under typical storage conditions[\[14\]](#) |

Sofosbuvir Degradation Pathways

Forced degradation studies are essential for identifying potential impurities that may arise during the product's lifecycle. Sofosbuvir shows susceptibility to degradation under specific stress conditions.



[Click to download full resolution via product page](#)

Caption: Sofosbuvir degradation pathways.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Sofosbuvir and its critical impurities in human plasma. The simple sample preparation and short run time make it highly suitable for regulated bioanalysis in clinical and research settings. Proper validation of this method ensures that the data generated is accurate and reproducible, supporting pharmacokinetic assessments and stability testing of Sofosbuvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of sofosbuvir and ledipasvir in human plasma by UPLC-MS/MS method: Application to fasting and fed bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel and sensitive UPLC-MS/MS method for quantification of sofosbuvir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. mdpi.com [mdpi.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UPLC-MS/MS method for quantification of Sofosbuvir impurities in plasma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150397#uplc-ms-ms-method-for-quantification-of-sofosbuvir-impurities-in-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com